4-(Pyridin-4-ylmethoxy)aniline
Overview
Description
4-(Pyridin-4-ylmethoxy)aniline is an organic compound that features a pyridine ring substituted with a methoxy group at the 4-position and an aniline group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-4-ylmethoxy)aniline typically involves the reaction of 4-chloromethylpyridine with aniline in the presence of a base. The reaction proceeds via nucleophilic substitution, where the aniline displaces the chlorine atom on the pyridine ring, forming the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and a base like potassium carbonate or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Pyridin-4-ylmethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine or reduce other functional groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like thiols or amines can be used in the presence of bases or catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
4-(Pyridin-4-ylmethoxy)aniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Research explores its use as a precursor for drug development, targeting various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(Pyridin-4-ylmethoxy)aniline exerts its effects involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of folic acid production in bacteria, disrupting their metabolic processes . The compound binds to the active site of enzymes involved in folic acid synthesis, preventing the formation of essential cofactors.
Comparison with Similar Compounds
- 4-(Pyridin-2-ylmethoxy)aniline
- 4-(Pyridin-3-ylmethoxy)aniline
- 4-(Pyridin-4-ylmethyl)aniline
Comparison: 4-(Pyridin-4-ylmethoxy)aniline is unique due to the specific positioning of the methoxy group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical behaviors, making it a valuable compound for targeted applications.
Properties
IUPAC Name |
4-(pyridin-4-ylmethoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-8H,9,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLBVAPFPIKDNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90546780 | |
Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105350-42-3 | |
Record name | 4-[(Pyridin-4-yl)methoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90546780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(pyridin-4-ylmethoxy)aniline impact Klebsiella pneumoniae?
A1: While the provided research abstract [] does not specifically detail the mechanism of action for this compound, it highlights that this compound, alongside another amino-substituted pyridyl compound, exhibits promising antibacterial activity against Klebsiella pneumoniae. The study broadly suggests that these compounds act by:
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